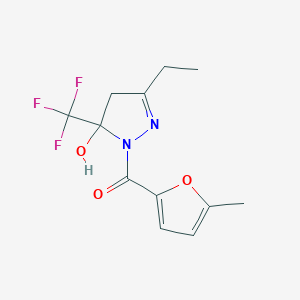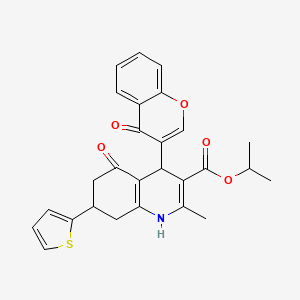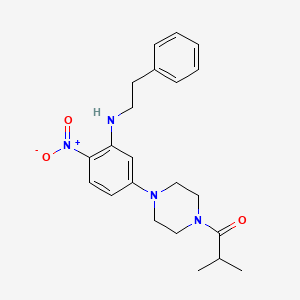
5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline
Overview
Description
5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline, also known as Sildenafil, is a drug that is commonly used to treat erectile dysfunction and pulmonary arterial hypertension. It works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP). This leads to an increase in cGMP levels, which causes smooth muscle relaxation and increased blood flow to the penis or lungs.
Mechanism of Action
5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline works by inhibiting the enzyme PDE5, which is responsible for breaking down cGMP. This leads to an increase in cGMP levels, which causes smooth muscle relaxation and increased blood flow to the penis or lungs. In addition to its effects on PDE5, this compound has also been shown to inhibit other PDE isoforms, such as PDE6, which is involved in phototransduction in the retina. This can lead to visual disturbances, such as blue-green color blindness.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and increased blood flow. It also has effects on platelet aggregation and inflammation. In addition, this compound has been shown to have effects on the central nervous system, such as increasing dopamine and serotonin levels in the brain.
Advantages and Limitations for Lab Experiments
5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline has several advantages for lab experiments, including its well-established mechanism of action and availability as a commercial drug. However, there are also limitations to its use, such as potential side effects and variability in individual responses. In addition, this compound may interact with other drugs or compounds, which could affect experimental outcomes.
Future Directions
There are several future directions for research on 5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline, including exploring its potential in cancer treatment, neuroprotection, and wound healing. Studies could also investigate the effects of this compound on other PDE isoforms and their potential therapeutic applications. Additionally, research could focus on developing new formulations or delivery methods for this compound to improve its efficacy and reduce side effects.
Scientific Research Applications
5-(4-isobutyryl-1-piperazinyl)-2-nitro-N-(2-phenylethyl)aniline has been extensively studied for its therapeutic effects on erectile dysfunction and pulmonary arterial hypertension. However, recent research has also explored its potential in other areas, such as cancer treatment, neuroprotection, and wound healing. Studies have shown that this compound can inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, this compound has been found to enhance wound healing by increasing blood flow and promoting angiogenesis.
properties
IUPAC Name |
2-methyl-1-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-17(2)22(27)25-14-12-24(13-15-25)19-8-9-21(26(28)29)20(16-19)23-11-10-18-6-4-3-5-7-18/h3-9,16-17,23H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVSRZDYTNUOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



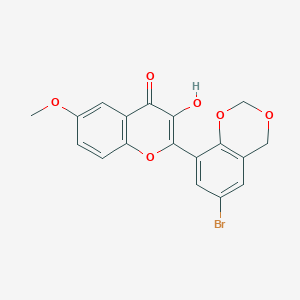
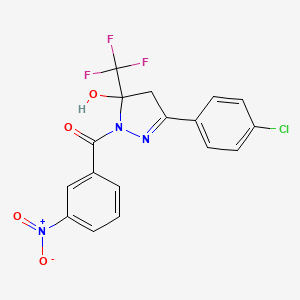
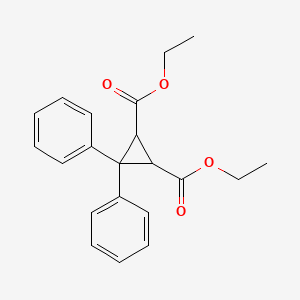


![3-(4-methylphenyl)-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983761.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide](/img/structure/B3983764.png)
![1-ethyl-2-methyl-3-phenyl-1H-naphtho[1,2-d]imidazol-3-ium iodide](/img/structure/B3983766.png)
![2-methoxyethyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983770.png)


